L-Valine, N-(2-furanylmethylene)-

Description

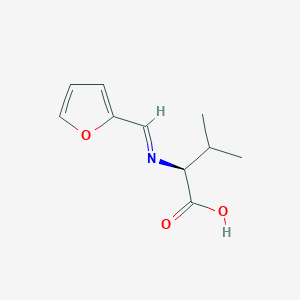

L-Valine, N-(2-furanylmethylene)- is a modified amino acid derivative where the α-amino group of L-valine is substituted with a 2-furanylmethylene moiety. This structural modification introduces a furan ring, a heterocyclic aromatic system, which alters the compound's electronic properties, solubility, and biological activity.

The furan group is known for its electron-rich aromatic system, which can influence intermolecular interactions, such as hydrogen bonding or π-π stacking, and may enhance bioavailability or target specificity in pharmaceutical contexts .

Properties

CAS No. |

172885-48-2 |

|---|---|

Molecular Formula |

C10H13NO3 |

Molecular Weight |

195.21 g/mol |

IUPAC Name |

(2S)-2-(furan-2-ylmethylideneamino)-3-methylbutanoic acid |

InChI |

InChI=1S/C10H13NO3/c1-7(2)9(10(12)13)11-6-8-4-3-5-14-8/h3-7,9H,1-2H3,(H,12,13)/t9-/m0/s1 |

InChI Key |

QEJSOAPUXOEGNK-VIFPVBQESA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)N=CC1=CC=CO1 |

Canonical SMILES |

CC(C)C(C(=O)O)N=CC1=CC=CO1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valine, N-(2-furanylmethylene)- typically involves the condensation of L-Valine with a furan-based aldehyde. One common method is the reaction of L-Valine with 2-furaldehyde under acidic or basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of L-Valine, N-(2-furanylmethylene)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

L-Valine, N-(2-furanylmethylene)- undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The compound can be reduced to form dihydrofuran derivatives.

Substitution: The methylene bridge can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include furanones, dihydrofuran derivatives, and various substituted compounds, depending on the reagents and conditions used .

Scientific Research Applications

L-Valine, N-(2-furanylmethylene)- has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals

Mechanism of Action

The mechanism of action of L-Valine, N-(2-furanylmethylene)- involves its interaction with specific molecular targets and pathways. The compound is known to stimulate the secretion of glucagon-like peptide 1 (GLP-1) through the activation of ATP-sensitive potassium channels and voltage-gated calcium channels. This leads to the release of GLP-1, which plays a crucial role in glucose homeostasis and energy regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Furan Substituents

(a) Methyl N-(2,6-dimethylphenyl)-N-(2-furanylcarbonyl)-DL-alanine (Furalaxyl)

- Structure : Combines a furan carbonyl group with a dimethylphenyl moiety.

- Application : Fungicide used in agriculture due to its systemic activity against oomycetes .

- Key Differences : Unlike L-Valine, N-(2-furanylmethylene)-, furalaxyl incorporates a DL-alanine backbone and a bulky aromatic group, which likely reduces water solubility but enhances membrane permeability in plant tissues .

(b) Benalaxyl

- Structure : Features a phenylacetyl group instead of a furan substituent.

- Application: Another fungicide with a broader spectrum of activity compared to furalaxyl .

L-Valine Derivatives with Heterocyclic Modifications

(a) N-[2-Isopropylthiazol-4-ylmethyl(methyl)carbamoyl]-L-valine

- Structure : Substituted with a thiazole ring instead of furan.

- Properties :

- Key Differences : The thiazole group introduces sulfur-based polarity and hydrogen-bonding capacity, which may improve metabolic stability compared to furan-containing derivatives .

(b) L-Valine, 2TMS Derivative

- Structure: Trimethylsilyl (TMS) groups attached to the amino and carboxyl groups.

- Properties :

- Comparison : The TMS groups drastically increase hydrophobicity, making this derivative unsuitable for biological applications but ideal for analytical chemistry .

L-Valine, N-[(2-propyn-1-yloxy)carbonyl]

- Structure: Propynyloxycarbonyl group attached to the amino group.

- Properties :

- Molecular Weight : 199.2 g/mol

- Application : Likely used as a protective group in peptide synthesis to prevent unwanted side reactions .

- Comparison : The alkyne group in this derivative offers click chemistry compatibility, a feature absent in the furan-modified compound .

Research Findings and Implications

- Electronic Effects : Furan substituents enhance π-electron density, which could improve binding to aromatic residues in enzyme active sites compared to aliphatic or sulfur-containing groups .

- Solubility and Bioavailability : Derivatives like furalaxyl and benalaxyl demonstrate that furan modifications balance hydrophobicity and solubility, critical for agrochemical efficacy .

- Synthetic Utility : Propynyloxy and TMS derivatives highlight the versatility of L-valine in chemical synthesis, though their applications diverge significantly from furan-based analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.